1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime
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Description
1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime is a useful research compound. Its molecular formula is C12H11Cl2N3OS and its molecular weight is 316.2. The purity is usually 95%.
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Scientific Research Applications
Pesticidal Activity of Thiazole Derivatives
Eliazyan et al. (2013) synthesized derivatives of 3,4-dialkyl-5-(1-oxo-ethyl)-3H-thiazole-2-thiones, including oximes, by the interaction of N-methyl(ethyl)-dithiocarbamate sodium salt with 3-chloro-pentane-2,4-dion. These compounds, after structural confirmation through spectroscopy, showed fungicidal activity and growth stimulant properties, suggesting their potential in agricultural applications as pesticides (Eliazyan et al., 2013).
Fungicidal Activity of Pyrazol-Oxy Derivatives
Liu et al. (2012) prepared 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties. These compounds were shown to exhibit moderate inhibitory activity against the fungus Gibberella zeae, highlighting their potential use in addressing fungal infections in crops (Liu et al., 2012).
Synthesis and Biological Activities of Novel Thiophosphoryl Oximates
Zhu and Shi (2009) synthesized thiophosphoryl oximates containing thiazole and 1,2,3-triazole rings, which were tested for insecticidal and fungicidal activities. These compounds exhibited moderate activities, suggesting their applicability in developing new agrochemicals (Zhu & Shi, 2009).
Antimicrobial and Antioxidant Activities
A study by Jagadale et al. (2020) on thiazolyl-1,2,3-triazolyl-alcohol derivatives showcased promising antimicrobial activities against various strains, including A. niger and S. albus, with significant antifungal potential. These findings indicate the therapeutic potential of thiazole derivatives in combating microbial infections (Jagadale et al., 2020).
Properties
IUPAC Name |
N-[1-[2-(2,4-dichloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-6-11(7(2)17-18)19-12(15-6)16-10-4-3-8(13)5-9(10)14/h3-5,18H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANLGAUFQDQWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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